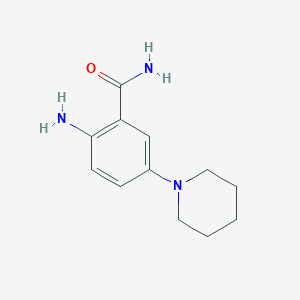

2-Amino-5-(piperidin-1-yl)benzamide

Description

2-Amino-5-(piperidin-1-yl)benzamide (CAS: 314768-97-3) is a benzamide derivative featuring a piperidin-1-yl substituent at the 5-position and an amino group at the 2-position of the benzene ring. Benzamide scaffolds are pharmacologically significant due to their versatility in drug design, particularly in targeting enzymes like histone deacetylases (HDACs) . The piperidine moiety enhances bioavailability and binding interactions with biological targets, while the amino group contributes to hydrogen-bonding capabilities.

Properties

IUPAC Name |

2-amino-5-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c13-11-5-4-9(8-10(11)12(14)16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,13H2,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGDQCIHDBLJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444039 | |

| Record name | 2-amino-5-piperidin-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314768-97-3 | |

| Record name | 2-Amino-5-(piperidin-1-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314768-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-5-piperidin-1-ylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(piperidin-1-yl)benzamide typically involves the coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like trifluoroacetic acid . The process can be summarized as follows:

Coupling Reaction: 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid.

Substitution Reaction: The intermediate product is treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions typically involve the use of halogenating agents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-5-(piperidin-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel anti-inflammatory agents.

Pharmacology: The compound is studied for its potential as a COX-1 and COX-2 inhibitor, showing promising anti-inflammatory activity.

Biological Research: It is used in molecular docking studies to understand ligand-protein interactions.

Industrial Applications: The compound’s derivatives are explored for their potential use in the pharmaceutical industry as intermediates in drug synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-5-(piperidin-1-yl)benzamide involves its interaction with cyclooxygenase enzymes (COX-1 and COX-2). The compound inhibits these enzymes, reducing the production of pro-inflammatory prostaglandins . Molecular docking studies have shown that the compound binds to the active site of the enzymes, blocking their activity and thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Differences

Key structural analogs include:

4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

- Structure : A chloro substituent at the 4-position and a piperidin-1-yl-ethyl linker.

- Crystal Data: Monoclinic system (space group P21/n) with chair-conformation piperidine (puckering parameters: q2 = 0.6994 Å, φ2 = 88.60°) .

- Interactions : O–H⋯N, O–H⋯O, and C–H⋯O hydrogen bonds form double-stranded chains involving water molecules .

- Bioactivity : Piperidine derivatives like this exhibit antimicrobial properties due to halogen substituents enhancing lipophilicity and target binding .

4-Methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate

- Structure : Methyl substituent at the 4-position.

- Crystal Data : Dihedral angle of 31.63° between the piperidine and benzene planes, with chair-conformation piperidine. Hydrogen-bonded chains propagate along the [010] direction .

5-Amino-2-(2-methylpiperidin-1-yl)benzamide (CAS: 694456-64-9)

- Structure : A 2-methylpiperidin-1-yl group instead of piperidin-1-yl.

- Impact : The methyl group introduces steric hindrance, which may affect conformational flexibility and receptor interactions .

4-(Acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide

- Structure: Thiophene ring at the 5-position and acetylamino group at the 4-position.

- Bioactivity: Acts as an HDAC2 inhibitor with a validated e-pharmacophore model (three aromatic rings, one H-bond acceptor, one H-bond donor) .

Biological Activity

2-Amino-5-(piperidin-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article provides a detailed overview of the biological activities associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an amino group, a piperidine ring, and a benzamide moiety, which contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to this compound. For instance, a study demonstrated that certain benzamide derivatives exhibited significant inhibitory effects on HepG2 cells (human liver cancer cells), with IC50 values as low as 0.12 μM. These compounds induced apoptosis through the upregulation of cleaved caspase-3 and HIF-1α protein expression, indicating a mechanism involving hypoxia-inducible factors and apoptotic pathways .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 10b | HepG2 | 0.12 | Induces apoptosis via HIF-1α upregulation |

| Compound 10j | HepG2 | 0.13 | Induces apoptosis via cleaved caspase-3 |

| Drug 1 (related variant) | MCF | 25.72 | Accelerates apoptosis in tumor-suffering mice |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor , particularly against Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is implicated in various metabolic disorders, including diabetes and obesity. Studies indicate that certain derivatives exhibit competitive inhibition of PTP1B, showing promise in enhancing insulin sensitivity and reducing blood glucose levels .

Table 2: Inhibition Potency Against PTP1B

| Compound | IC50 (μM) | Effect on Insulin Sensitivity |

|---|---|---|

| MY17 | 9.62 | Significant improvement |

| Compound X | 4.1 | Moderate improvement |

Case Studies

A notable case study involved the application of a derivative of this compound in a mouse model for diabetes mellitus. The compound was administered orally, resulting in reduced blood glucose levels and improved glucose tolerance . This suggests not only its role in cancer therapy but also its potential utility in metabolic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.